N,N'-Bis[2-(acetamido)ethyl]-N,N'-dimethylrhodamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-Bis[2-(acetamido)ethyl]-N,N’-dimethylrhodamine is a fluorescent reagent widely used in scientific research. This compound is known for its ability to label proteins with defined orientations of a fluorophore, making it a valuable tool in various biochemical and molecular biology applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Bis[2-(acetamido)ethyl]-N,N’-dimethylrhodamine typically involves the reaction of rhodamine derivatives with acetamidoethyl groups. The process requires precise control of reaction conditions, including temperature and pH, to ensure the correct formation of the desired product .
Industrial Production Methods
Industrial production of N,N’-Bis[2-(acetamido)ethyl]-N,N’-dimethylrhodamine follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to maintain the purity and consistency of the product .
Chemical Reactions Analysis
Types of Reactions
N,N’-Bis[2-(acetamido)ethyl]-N,N’-dimethylrhodamine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted rhodamine compounds .
Scientific Research Applications
N,N’-Bis[2-(acetamido)ethyl]-N,N’-dimethylrhodamine has a wide range of applications in scientific research, including:
Chemistry: Used as a fluorescent probe to study chemical reactions and molecular interactions.
Biology: Employed in fluorescence microscopy to label and visualize cellular structures and proteins.
Medicine: Utilized in diagnostic assays and imaging techniques to detect and monitor diseases.
Industry: Applied in the development of fluorescent dyes and sensors for various industrial processes.
Mechanism of Action
The mechanism of action of N,N’-Bis[2-(acetamido)ethyl]-N,N’-dimethylrhodamine involves its ability to bind to specific molecular targets, such as proteins, through its acetamidoethyl groups. This binding results in the fluorescence of the compound, which can be detected and measured using various imaging techniques. The molecular pathways involved include the interaction of the fluorophore with the target molecules, leading to the emission of light upon excitation .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds to N,N’-Bis[2-(acetamido)ethyl]-N,N’-dimethylrhodamine include:
Rhodamine B: Another fluorescent dye used in various applications.
Fluorescein: A widely used fluorescent compound in biological and chemical research.
Texas Red: A red-fluorescent dye commonly used in fluorescence microscopy.
Uniqueness
N,N’-Bis[2-(acetamido)ethyl]-N,N’-dimethylrhodamine is unique due to its specific acetamidoethyl groups, which allow for defined orientation and binding to target molecules. This property makes it particularly useful in applications requiring precise labeling and detection of proteins and other biomolecules .
Biological Activity
N,N'-Bis[2-(acetamido)ethyl]-N,N'-dimethylrhodamine (CAS No. 1022835-74-0) is a fluorescent reagent extensively used in biochemical research. Its unique structure allows it to label proteins and other biomolecules, making it a valuable tool in various applications, including fluorescence microscopy, diagnostics, and molecular biology. This article explores its biological activity, mechanisms of action, and potential applications based on diverse research findings.
Chemical Structure and Properties
This compound is characterized by its rhodamine core and acetamidoethyl groups. The molecular formula is C28H38N4O4, with a molecular weight of approximately 530.61 g/mol. The compound appears as a dark purple solid and is known for its strong fluorescence properties, which are critical for its applications in scientific research .
The biological activity of this compound primarily stems from its ability to bind to specific molecular targets, such as proteins. The acetamidoethyl groups facilitate this binding, leading to fluorescence upon excitation. This property allows researchers to visualize and track biomolecular interactions in real-time using imaging techniques like fluorescence microscopy .
1. Fluorescence Microscopy
This compound is widely used in fluorescence microscopy to label cellular structures and proteins. Its ability to provide defined orientations of fluorophores enhances the precision of imaging studies. This application is crucial for understanding cellular dynamics and protein interactions within live cells.
2. Diagnostic Assays
The compound is utilized in various diagnostic assays due to its fluorescent properties. It can be employed to detect specific biomolecules associated with diseases, providing a sensitive method for disease monitoring and diagnosis.
3. Research in Molecular Biology
In molecular biology, this compound aids in studying protein-protein interactions, enzyme activities, and other biochemical processes. By tagging proteins with this fluorescent dye, researchers can elucidate complex biological pathways and mechanisms.
Case Study 1: Protein Labeling
A study demonstrated the effectiveness of this compound in labeling target proteins in live cells. The researchers observed that the compound provided clear fluorescence signals that allowed for the tracking of protein localization and movement within the cellular environment.
Case Study 2: Diagnostic Imaging
In another study focused on cancer diagnostics, this compound was used to label tumor markers. The fluorescence intensity correlated with the concentration of tumor markers, highlighting its potential as a diagnostic tool for cancer detection.
Comparative Analysis with Similar Compounds
Compound Name | Structure Features | Biological Activity |
---|---|---|
Rhodamine B | Fluorescent dye | General labeling |
Fluorescein | Fluorescent compound | Broad applications |
Texas Red | Red-fluorescent dye | Used in microscopy |
This compound | Acetamidoethyl groups enhance binding specificity |
Properties
IUPAC Name |
N-[2-[[6'-[2-acetamidoethyl(methyl)amino]-3-oxospiro[2-benzofuran-1,9'-4a,9a-dihydroxanthene]-3'-yl]-methylamino]ethyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H34N4O5/c1-19(35)31-13-15-33(3)21-9-11-25-27(17-21)38-28-18-22(34(4)16-14-32-20(2)36)10-12-26(28)30(25)24-8-6-5-7-23(24)29(37)39-30/h5-12,17-18,25,27H,13-16H2,1-4H3,(H,31,35)(H,32,36) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZABLMRNITYWGN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCN(C)C1=CC2C(C=C1)C3(C4=C(O2)C=C(C=C4)N(C)CCNC(=O)C)C5=CC=CC=C5C(=O)O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H34N4O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30394606 |
Source
|
Record name | N,N'-{(3-Oxo-4a',9a'-dihydro-3H-spiro[2-benzofuran-1,9'-xanthene]-3',6'-diyl)bis[(methylazanediyl)ethane-2,1-diyl]}diacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30394606 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
530.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1022835-74-0 |
Source
|
Record name | N,N'-{(3-Oxo-4a',9a'-dihydro-3H-spiro[2-benzofuran-1,9'-xanthene]-3',6'-diyl)bis[(methylazanediyl)ethane-2,1-diyl]}diacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30394606 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.